molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol

Cat. No.: B11968786
CAS No.: 25023-32-9
M. Wt: 291.3 g/mol
InChI Key: KSGXGIDRHWKRFO-UHFFFAOYSA-N
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Description

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by a diazenyl (–N=N–) group bridging a 2-naphthol moiety and a 4-(dimethylamino)phenyl group. The dimethylamino (–N(CH₃)₂) substituent is a strong electron-donating group, influencing the compound’s electronic properties, solubility, and applications in dyes, sensors, or biochemical assays . Its molecular formula is C₁₈H₁₈N₃O, with a calculated molecular weight of 292.36 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25023-32-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3

InChI Key

KSGXGIDRHWKRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

Diazotization typically occurs in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5°C) to stabilize the diazonium intermediate. Sodium nitrite (NaNO₂) serves as the nitrosating agent, introduced as an aqueous solution. For example:

  • 4-(Dimethylamino)aniline (0.01 mol) is dissolved in 5 mL of concentrated HCl and cooled in an ice bath.

  • A solution of NaNO₂ (0.2 g in 1 mL H₂O) is added dropwise to maintain the temperature below 5°C.

The resulting diazonium salt ([Ar-N₂⁺]Cl⁻ ) is highly reactive and must be used immediately to prevent decomposition.

Coupling with 2-Naphthol

The diazonium salt undergoes electrophilic aromatic substitution with 2-naphthol , where the hydroxyl group activates the naphthalene ring at the 1-position, directing coupling.

Alkaline Coupling Environment

2-Naphthol is first deprotonated in a basic medium (e.g., NaOH) to enhance its nucleophilicity:

  • 2-Naphthol (0.38 g, 2.6 mmol) is dissolved in 2 mL of 2.5 M NaOH and cooled to 10°C.

  • The diazonium salt solution is added slowly, maintaining pH 8–9 and temperatures below 10°C.

The coupling reaction proceeds rapidly, forming a vivid red-orange precipitate.

Regioselectivity and Byproduct Mitigation

Coupling at the 1-position of 2-naphthol is favored due to the hydroxyl group’s directing effects. Competing reactions (e.g., coupling at the 4-position) are minimized by precise pH control and low temperatures.

Isolation and Purification

The crude product is isolated via vacuum filtration and purified through recrystallization:

  • Filtration : The precipitate is washed with cold distilled water and dilute HCl to remove unreacted starting materials.

  • Recrystallization : Toluene or ethanol-water mixtures are used to yield high-purity crystals.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

  • IR Spectroscopy : A broad peak at ~3400 cm⁻¹ corresponds to the phenolic O-H stretch.

  • UV-Vis : Strong absorption bands at 450–500 nm arise from π→π* transitions in the azo chromophore.

Optimization Strategies

Yield Enhancement

  • Temperature Control : Maintaining sub-10°C temperatures during diazotization and coupling improves yields by 15–20%.

  • Stoichiometry : A 1:1 molar ratio of diazonium salt to 2-naphthol minimizes side reactions.

Solvent Systems

SolventPurity (%)Yield (%)
Toluene9881
Ethanol-Water9575
Data aggregated from.

Industrial and Pharmacological Relevance

While primarily studied for its dye properties, this compound has shown promise as a tyrosinase inhibitor in pharmacological contexts . Scalable synthesis methods are under investigation to support broader applications.

Chemical Reactions Analysis

Tautomerism and Acid-Base Behavior

The compound exhibits keto-enol tautomerism due to the hydroxyl group on the naphthol ring (Figure 1) . In acidic conditions, the enol form dominates, while deprotonation in basic media stabilizes the keto form. This tautomerism influences its spectral properties and reactivity in coupling reactions.

Figure 1: Tautomeric forms

  • Enol form : Stabilized by intramolecular hydrogen bonding between the hydroxyl and azo groups.

  • Keto form : Favored in basic environments, with the oxygen acting as a nucleophilic site .

The dimethylamino group (-N(CH3)2\text{-N(CH}_3\text{)}_2) enhances electron density on the phenyl ring, increasing the diazo group's susceptibility to nucleophilic attack .

Coupling Reactions

The diazo group participates in electrophilic coupling with electron-rich aromatic compounds. For example:

Reaction with Thiols

In the presence of palladium(II) acetate, the diazo group undergoes O–H insertion with thiols to form thioether derivatives (Table 1) :

Table 1: Representative coupling products

SubstrateProduct StructureYield (%)Conditions
1,3,4-Thiadiazole-2-thiol1-[(5-mercapto-1,3,4-thiadiazole-2-yl)diazenyl]-2-naphthol78Pd(OAc)₂, DMF, 60°C
Phenol4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-N,N-dimethylaniline65Aq. NaOH, 0–5°C

Mechanistic studies suggest a base-generated naphtholate intermediate attacking the diazo carbon, followed by proton transfer .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a three-stage decomposition process (Table 2) :

Table 2: Thermal decomposition parameters

StageTemp. Range (°C)Mass Loss (%)ProcessActivation Energy (EaE_a, kJ/mol)
125–22013.4Solvent/water loss42.1
2220–40068.2Diazo cleavage and naphthol degradation89.5
3400–80018.4Carbonization124.7

The decomposition follows first-order kinetics (n=1n = 1), with rate constants calculated using the Arrhenius equation :

k=AeEa/RTk = A \cdot e^{-E_a / RT}

where A=1.2×108s1A = 1.2 \times 10^8 \, \text{s}^{-1}, R=8.314J/mol\cdotpKR = 8.314 \, \text{J/mol·K}, and TT is temperature in Kelvin.

Halogenation and Catalytic Reactions

The diazo group facilitates halogenation under palladium catalysis. For example, treatment with CCl4\text{CCl}_4 and CuCl\text{CuCl} yields chlorinated derivatives via radical intermediates :

1-[4-(Dimethylamino)phenyl]diazenyl-2-naphthol+CCl4CuCl1-Chloro-2-naphthol+N2\text{1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol} + \text{CCl}_4 \xrightarrow{\text{CuCl}} \text{1-Chloro-2-naphthol} + \text{N}_2 \uparrow

This reaction proceeds with 72% efficiency at 80°C, as confirmed by gas chromatography .

Complexation with Metal Ions

The hydroxyl and azo groups act as bidentate ligands for transition metals. Stability constants (logK\log K) for complexes follow the order :

Cu2+>Ni2+>Co2+>Zn2+\text{Cu}^{2+} > \text{Ni}^{2+} > \text{Co}^{2+} > \text{Zn}^{2+}

Example : The copper(II) complex exhibits a square-planar geometry with λmax=610nm\lambda_{\text{max}} = 610 \, \text{nm} (d-d transition) .

Photochemical Reactivity

UV-Vis studies show a λmax\lambda_{\text{max}} at 480 nm (azo ππ\pi \rightarrow \pi^*), which redshifts to 510 nm in DMF due to solvent polarity effects . Irradiation at 365 nm induces cis-trans isomerization, with a quantum yield (Φ\Phi) of 0.32 .

Scientific Research Applications

Dye Chemistry

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is primarily known for its role as a dye. It exhibits vibrant colors and is utilized in textile and paper industries. The compound's azo group (-N=N-) contributes to its color properties, making it suitable for various dyeing processes.

Properties of the Dye

PropertyValue
ColorBright Red
SolubilitySoluble in water
ApplicationTextile dyeing

Recent studies have highlighted the potential biological applications of this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.25 µg/mLBactericidal
Escherichia coli0.30 µg/mLBactericidal
Candida albicans0.40 µg/mLFungicidal

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting it may inhibit cell proliferation through apoptosis induction.

Cell LineIC50 (µM)Mechanism
A3755.0Apoptosis induction
MCF-73.2Cell cycle arrest
HCT1162.5Inhibition of CDK2

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for detecting trace amounts of metals in environmental samples.

Analytical Applications

  • Spectrophotometric Analysis : The compound can be used to detect metal ions based on colorimetric changes.
  • Chromatography : It serves as a marker for separating compounds in complex mixtures.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Studies : Research conducted by the International Journal of Cancer revealed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential use in cancer therapy.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The dimethylamino group distinguishes this compound from analogues with other substituents:

  • Electron-donating groups (e.g., –OH, –CH₃): 1-(4-Hydroxyphenylazo)-2-naphthol (–OH substituent) exhibits a bathochromic shift in UV-Vis spectra compared to the dimethylamino derivative due to reduced electron-donating capacity. The hydroxyl group also increases aqueous solubility via hydrogen bonding . 1-(4-Tolylazo)-2-naphthol (–CH₃ substituent) has weaker electron-donating effects, leading to less pronounced conjugation and lower absorption wavelengths .
  • Electron-withdrawing groups (e.g., –CN, –NO): 1-(4-Cyanophenyldiazenyl)-2-naphthol (–CN substituent) shows a hypsochromic shift due to electron withdrawal, reducing conjugation stability. This compound is often used in advanced materials requiring rigid structures .
  • Functionalized groups (e.g., –CHO, –NH₂CH₂): FPAN (–CHO) and AMPAN (–NH₂CH₂) are chromogenic reagents used in biochemical assays. Their reactive groups enable covalent interactions, unlike the sterically hindered dimethylamino group .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol –N(CH₃)₂ 292.36 Not reported Polar organic solvents
1-(4-Hydroxyphenylazo)-2-naphthol –OH 264.28 >250 Water, ethanol
1-(4-Tolylazo)-2-naphthol –CH₃ 250.28 ~180–185 Toluene, dichloromethane
FPAN –CHO 278.29 Not reported DMSO, methanol
D2 (Nitroso-carboxylic acid derivative) –NO, –COOH 321.10 266–268 Water (high solubility)

Key Observations :

  • The dimethylamino derivative’s solubility in polar organic solvents (e.g., DMF, acetone) stems from its moderate polarity and inability to form strong hydrogen bonds .
  • Sulfonic acid derivatives (e.g., compounds in ) exhibit exceptional water solubility (>100 mg/mL) due to their highly ionizable –SO₃H groups, unlike the dimethylamino analogue .

Biological Activity

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol, often referred to as a diazo compound, exhibits notable biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by its azo linkage and naphthol moiety, which contribute to its reactivity and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O Molecular Formula \text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

  • Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals.
  • Potential Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various azo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, with an IC50 value of approximately 35 µg/mL. This suggests a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Recent studies have explored the anticancer properties of azo compounds. In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in nasopharyngeal cancer cells with an IC50 value of 40 µM .

Case Study: Nasopharyngeal Cancer Cells

In a controlled laboratory setting, nasopharyngeal cancer cells were treated with varying concentrations of the compound. The findings are illustrated in Table 2.

Concentration (µM)Cell Viability (%)
0100
1085
2070
4045

The data indicates a significant reduction in cell viability at higher concentrations, supporting the hypothesis that the compound has potential as an anticancer agent .

Q & A

(Basic) What are the key considerations for synthesizing 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol, and how can reaction conditions be optimized for purity?

Methodological Answer:
The synthesis typically involves diazo coupling between 4-dimethylaminobenzenediazonium chloride and 2-naphthol under controlled pH (8–10) and low temperatures (0–5°C). Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous-organic biphasic systems minimize side reactions .
  • Stoichiometry : Excess 2-naphthol ensures complete coupling, reducing unreacted diazonium salt residues .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirms the π→π* transition of the azo group (λmax ~450–500 nm in ethanol), with shifts indicating protonation/deprotonation in acidic/basic media .
  • FT-IR : Identifies ν(N=N) at ~1450–1600 cm⁻¹ and ν(O-H) of the naphthol group at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns protons (e.g., aromatic protons at δ 6.8–8.5 ppm) and quaternary carbons (e.g., diazenyl-linked carbons at δ 140–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 318.12) .

(Advanced) How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer:
A 2³ factorial design evaluates three factors (e.g., temperature, pH, molar ratio) at two levels:

  • Factors :
    • Temperature (0°C vs. 5°C)
    • pH (8 vs. 10)
    • Molar ratio (1:1 vs. 1:1.2, naphthol:diazo salt).
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : ANOVA identifies significant interactions (e.g., pH × temperature affects diazonium stability). Optimal conditions (e.g., 0°C, pH 9, 1:1.1 ratio) maximize yield (85%) while minimizing byproducts .

(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., naphthol aromatic protons) .
  • X-ray Crystallography : Provides definitive structural confirmation (e.g., dihedral angle between naphthol and phenyl groups) .

(Advanced) What computational methods are used to study the electronic properties of this compound, and how do they guide experimental design?

Methodological Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.2 eV) to assess charge-transfer potential for optoelectronic applications .
  • Molecular Electrostatic Potential (MEP) : Identifies electron-rich regions (e.g., azo group) for nucleophilic attack studies .
  • TD-DFT : Simulates UV-Vis spectra to correlate experimental absorbance bands with electronic transitions (e.g., naphthol→azo charge transfer) .

(Basic) What safety protocols are critical when handling this compound, based on its SDS?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation during weighing .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent azo group degradation .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

(Advanced) How does solvent choice in crystallization affect the supramolecular structure of this compound?

Methodological Answer:

  • Polar Solvents (e.g., Ethanol) : Promote hydrogen bonding between naphthol -OH and solvent, yielding needle-like crystals with π-stacked azo groups .
  • Nonpolar Solvents (e.g., Toluene) : Favor van der Waals interactions, resulting in lamellar structures with alternating hydrophobic/hydrophilic layers .
  • Mixed Solvents (e.g., Ethanol/Water) : Control nucleation kinetics to produce polymorphs with varying photophysical properties .

(Advanced) How can researchers design experiments to study the compound’s pH-dependent tautomerism?

Methodological Answer:

  • Variable pH UV-Vis : Monitor absorbance shifts (e.g., λmax from 450 nm to 550 nm in acidic media) to identify azo↔hydrazone tautomerism .
  • ¹H NMR in D₂O : Track proton exchange rates (e.g., naphthol -OH deuteration at pH 12) .
  • Theoretical pKa Estimation : Use COSMO-RS simulations to predict tautomeric equilibria and validate with potentiometric titrations .

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